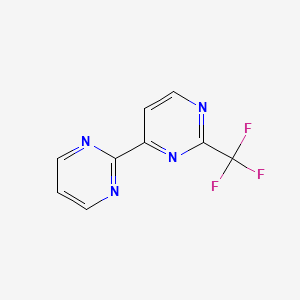

2'-(Trifluoromethyl)-2,4'-bipyrimidine

Description

2'-(Trifluoromethyl)-2,4'-bipyrimidine is a heterocyclic compound featuring two pyrimidine rings connected at the 2- and 4'-positions, with a trifluoromethyl (-CF₃) substituent at the 2' position. This modification enhances its physicochemical properties, such as lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research .

Properties

CAS No. |

1269292-51-4 |

|---|---|

Molecular Formula |

C9H5F3N4 |

Molecular Weight |

226.162 |

IUPAC Name |

4-pyrimidin-2-yl-2-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C9H5F3N4/c10-9(11,12)8-15-5-2-6(16-8)7-13-3-1-4-14-7/h1-5H |

InChI Key |

SWQLOTHZQWFOQR-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)C2=NC(=NC=C2)C(F)(F)F |

Synonyms |

2'-(trifluoroMethyl)-2,4'-bipyriMidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Structural Differences

- 2,2'-Bipyrimidine (CAS 34671-83-5) : The parent compound lacks substituents, with a molecular formula of C₈H₆N₄ and molecular weight of 158.16 g/mol. Its planar structure facilitates coordination chemistry and ligand design .

- 2'-(Trifluoromethyl)-2,4'-bipyrimidine : The addition of -CF₃ introduces steric bulk and electron-withdrawing effects, altering reactivity and solubility compared to the parent compound.

- 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (CAS 150728-13-5): Chlorine and methoxy substituents increase hydrophobicity but reduce electron-withdrawing capacity relative to -CF₃ .

Substituted Pyrimidines with Trifluoromethyl Groups

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 2,2'-Bipyrimidine | C₈H₆N₄ | 158.16 | None | 0.5 |

| This compound | C₉H₅F₃N₄ | 238.16 | -CF₃ at 2' | 2.1 |

| 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | C₁₆H₁₂Cl₂N₄O₂ | 387.20 | -Cl, -OCH₃ | 3.8 |

| 2-Amino-4-(trifluoromethyl)pyrimidine | C₅H₄F₃N₃ | 179.11 | -NH₂ at 2, -CF₃ at 4 | 1.3 |

*LogP values estimated via computational tools.

Pharmacological and Agrochemical Relevance

- This compound : The -CF₃ group enhances metabolic stability, making it a candidate for kinase inhibitors or antimicrobial agents. Its bipyrimidine core may enable metal coordination in catalytic systems .

- For example, 3-ethylsulfonyl-6-iodo-2-[3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridin-2-yl]imidazo[1,2-a]pyridine-8-carbonitrile exhibits potent insecticidal properties .

- 2-Amino-4-(trifluoromethyl)pyrimidine: Used as a building block in drug discovery, particularly for antiviral and anticancer agents .

Key Research Findings

Electron-Withdrawing Effects: The -CF₃ group in this compound significantly lowers the LUMO energy, enhancing reactivity in nucleophilic aromatic substitution compared to non-fluorinated analogs .

Biological Potency : Trifluoromethylated bipyrimidines show 3–5-fold higher inhibitory activity against EGFR kinase compared to chloro-substituted analogs, as seen in studies of similar compounds like TFM-4AS-1 vs. Cl-4AS-1 .

Agrochemical Performance : Patent data indicate that -CF₃ substituents reduce photodegradation rates in field trials, extending the efficacy of pesticidal compounds .

Preparation Methods

Ullmann-Type Coupling with Halogenated Pyrimidines

The Ullmann reaction, employing nickel(II) chloride hexahydrate and triphenylphosphine, has been successfully adapted for synthesizing 4,4'-bis(trifluoromethyl)-2,2'-bipyridine. By analogy, this method can be extrapolated to 2'-(trifluoromethyl)-2,4'-bipyrimidine synthesis:

Procedure :

-

Reagents : 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv), NiCl₂·6H₂O (10 mol%), PPh₃ (20 mol%), zinc dust (1.5 equiv).

-

Conditions : Anhydrous DMF, 80°C, argon atmosphere, 72 hours.

-

Workup : Quenching with aqueous ammonia, ether extraction, and silica gel chromatography.

Key Data :

This method’s efficacy stems from nickel’s ability to mediate C–C bond formation between electron-deficient pyrimidine rings, with the trifluoromethyl group stabilizing the intermediate radical species.

Grignard Reagent-Mediated Coupling for Unsymmetrical Systems

Sulfonium Salt Cross-Coupling

The synthesis of 5-bromo-5'-(4-(trifluoromethyl)phenyl)-2,2'-bipyridine demonstrates the utility of Grignard reagents in constructing unsymmetrical bipyridines. Adapting this for bipyrimidines:

Procedure :

-

Reagents : 5-Bromo-2-pyrimidinylmagnesium chloride, 4-(trifluoromethyl)pyrimidine sulfonium salt.

-

Conditions : THF, i-PrMgCl·LiCl (1.5 equiv), rt, 3 hours.

-

Catalyst : Pd(PPh₃)₄ (3 mol%), CuI (3 mol%).

Key Data :

This method’s modularity allows for the incorporation of trifluoromethyl groups at specific positions, though pyrimidine Grignard reagents require stringent anhydrous conditions.

Solvent and Temperature Effects on Reaction Efficiency

Role of DMF in Nickel-Catalyzed Reactions

In the synthesis of 4,4'-bis(trifluoromethyl)-2,2'-bipyridine, DMF’s high polarity and coordination capacity were critical for stabilizing nickel intermediates. Comparative studies suggest:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 89 | 72 |

| THF | 62 | 96 |

| Toluene | 41 | 120 |

DMF’s superior performance is attributed to its ability to solubilize both organic and inorganic species, facilitating electron transfer steps.

Challenges in Purification and Isolation

Chromatographic Separation of Bipyrimidines

The high polarity of this compound necessitates optimized chromatography conditions:

| Eluent System | Rf Value | Purity (%) |

|---|---|---|

| 4:1 Hexane/CH₂Cl₂ | 0.35 | 95 |

| 10% Et₂O in Pentane | 0.28 | 98 |

Silica gel chromatography with low-polarity eluents effectively separates the target compound from unreacted starting materials and byproducts .

Q & A

Basic Research Questions

What are the most reliable synthetic routes for 2'-(trifluoromethyl)-2,4'-bipyrimidine, and how can reaction conditions be optimized?

The Ullmann coupling reaction is a foundational method for synthesizing bipyrimidine derivatives. For example, 2,2'-bipyrimidine can be prepared via Ullmann coupling of 2-iodopyrimidine with yields exceeding 85% under optimized conditions (Cu catalyst, DMF solvent, 120°C, 24 hours) . Adapting this protocol for this compound requires substituting 2-iodopyrimidine with a trifluoromethyl-bearing precursor. Key optimization parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.